molecular formula C9H7Br2N B8093877 3-Bromoquinoline;hydrobromide

3-Bromoquinoline;hydrobromide

Cat. No.: B8093877
M. Wt: 288.97 g/mol
InChI Key: UEGUWTVXKKTSRE-UHFFFAOYSA-N
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Description

3-Bromoquinoline;hydrobromide: is a chemical compound with the molecular formula C9H6BrN . It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Properties

IUPAC Name

3-bromoquinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGUWTVXKKTSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Quinoline with Molecular Bromine

The direct bromination of quinoline using molecular bromine (Br₂) represents a foundational method for introducing bromine at the 3-position. This electrophilic aromatic substitution (EAS) reaction typically occurs in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which activates Br₂ for attack on the electron-rich quinoline ring. However, regioselectivity challenges arise due to competing bromination at the 5- and 8-positions, necessitating precise temperature control (-10°C to 0°C) and stoichiometric adjustments to favor 3-bromoquinoline formation.

Key Parameters:

  • Solvent: Dichloromethane or carbon disulfide

  • Molar Ratio (Quinoline:Br₂): 1:1.2–1.5

  • Reaction Time: 6–12 hours

  • Yield: 40–55% (due to polybromination byproducts)

Hydrobromide Salt Formation via In Situ HBr Generation

The hydrobromide salt (3-bromoquinoline·HBr) forms spontaneously when excess hydrobromic acid (HBr) is present during or after bromination. For example, in the decomposition of quinoline perbromide (C₉H₇N·HBr·Br₂) at 180°C, HBr is liberated alongside 3-bromoquinoline. Subsequent cooling in an HBr-rich environment promotes salt crystallization.

Optimization Insight:

  • Temperature Control: Rapid quenching at 0°C improves salt purity.

  • Solvent System: Ethanol/water mixtures (3:1 v/v) enhance crystallization efficiency.

Modern Metal-Free Bromination Strategies

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS has emerged as a safer alternative to molecular bromine, particularly in radical-mediated reactions. A 2023 study demonstrated that NBS in glacial acetic acid selectively brominates tetrahydroquinoline derivatives at the 3-position via a radical chain mechanism, followed by dehydrogenation to yield 3-bromoquinoline. This method avoids hazardous Br₂ handling and achieves yields up to 82%.

Reaction Conditions:

  • Solvent: Glacial acetic acid

  • Temperature: 80–100°C

  • NBS Equivalents: 1.5–2.0

  • Catalyst: None required (metal-free)

Mechanistic Pathway:

  • Initiation: Acetic acid protonates NBS, generating Br⁺ and succinimide.

  • Radical Formation: Homolytic cleavage of Br⁺ produces bromine radicals (Br- ).

  • Substrate Activation: Br- abstracts a hydrogen from tetrahydroquinoline, forming a carbon-centered radical.

  • Bromination: Radical recombination with Br- yields 3-bromo-1,2,3,4-tetrahydroquinoline.

  • Dehydrogenation: Aerobic oxidation or additional NBS mediates aromatization to 3-bromoquinoline.

Trifluoromethanesulfonic Anhydride (Tf₂O)-Assisted Bromination

A patent-pending method (CN108484495B) describes a three-step synthesis of 3-bromo-7-hydroxyquinoline, adaptable to hydrobromide salt formation. While the primary product is a hydroxylated derivative, this approach highlights the utility of Tf₂O in directing bromination:

  • Triflation: 7-Hydroxyquinoline reacts with Tf₂O in dichloromethane at -1°C, forming quinoline-7-triflate (78.6% yield).

  • NBS Bromination: Quinoline-7-triflate undergoes regioselective bromination with NBS in glacial acetic acid at 90°C (82.3% yield).

  • Hydrolysis and Salt Formation: Alkaline hydrolysis (10% NaOH) liberates the hydroxyl group, with optional HBr treatment precipitating the hydrobromide salt.

Advantages:

  • Regioselectivity: Tf₂O blocks the 7-position, directing bromination to the 3-position.

  • Scalability: Multigram synthesis achieved with >95% purity.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Regioselectivity Environmental Impact
Direct Br₂ BrominationBr₂, FeBr₃40–55ModerateHigh (toxic Br₂ fumes)
NBS Radical BrominationNBS, AcOH70–82HighLow
Tf₂O/NBS SequentialTf₂O, NBS, NaOH78–96ExcellentModerate (Tf₂O waste)

Key Findings:

  • NBS-Based Methods: Superior yields and selectivity, aligning with green chemistry principles.

  • Salt Formation: Post-synthetic treatment with gaseous HBr or concentrated HBr(aq) converts 3-bromoquinoline to its hydrobromide salt, with yields >90% .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: It can be reduced to form 3-aminoquinoline.

Common Reagents and Conditions:

Major Products:

    Substitution: Products include 3-alkylquinolines and 3-arylquinolines.

    Oxidation: Products include quinoline-3-carboxylic acid and other oxidized derivatives.

    Reduction: Products include 3-aminoquinoline.

Scientific Research Applications

Synthesis of 3-Bromoquinoline Hydrobromide

The synthesis of 3-bromoquinoline hydrobromide typically involves the bromination of quinoline in the presence of a solvent, leading to the formation of the hydrobromide salt. A notable method involves reacting an acid salt of quinoline with bromine, which results in a high-purity product after recrystallization processes. This method has been optimized to yield over 99% pure 3-bromoquinoline through simple distillation techniques .

Pharmaceutical Applications

2.1 Antimicrobial Activity
3-Bromoquinoline derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds derived from 3-bromoquinoline have been evaluated for their anti-mycobacterial properties, demonstrating significant cytotoxicity against M. bovis BCG with an IC50 value comparable to other known anti-TB drugs .

2.2 Anticancer Properties
Recent studies have indicated that 3-bromoquinoline derivatives exhibit cytotoxic effects on various cancer cell lines. Research has shown that these compounds can inhibit the growth of tumor cells, suggesting their potential as lead compounds in anticancer drug development .

2.3 Drug Development
The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo further functionalization makes it a valuable building block in medicinal chemistry for developing new therapeutics targeting different diseases .

Chemical Properties and Reactions

3-Bromoquinoline hydrobromide is characterized by its reactivity, particularly in electrophilic substitution reactions. It can participate in various chemical transformations, including:

  • Bromination : It can react with mixed acids to yield nitro derivatives.
  • C-H Functionalization : The compound can undergo C-H functionalization reactions to produce diverse functionalized quinolines .

Data Table: Summary of Applications

Application AreaDescriptionReference
AntimicrobialEffective against M. tuberculosis
AnticancerCytotoxic effects on tumor cells
Drug DevelopmentIntermediate for synthesizing pharmaceuticals
Chemical ReactionsParticipates in electrophilic substitutions

Case Studies

Case Study 1: Anti-Tuberculosis Activity
A study focused on synthesizing a series of N-(2-Arylethyl)quinolin-3-amines derived from 3-bromoquinoline showed promising results against M. bovis BCG. The lead compounds exhibited significant antimicrobial activity, indicating their potential as new anti-TB agents .

Case Study 2: Anticancer Research
Research conducted on various 3-substituted quinoline derivatives highlighted their selective cytotoxicity against cancer cell lines, suggesting that modifications on the quinoline structure could enhance therapeutic efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of 3-Bromoquinoline;hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells .

Comparison with Similar Compounds

  • 2-Bromoquinoline
  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 6-Bromoquinoline
  • 7-Bromoquinoline
  • 8-Bromoquinoline

Comparison: 3-Bromoquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromoquinoline derivatives, it offers a different set of properties that can be exploited in various chemical and pharmaceutical applications .

Q & A

Q. Key Considerations :

  • Ethical Compliance : Adhere to ICH guidelines for humane endpoints and sample size justification .
  • Pharmacokinetics (PK) : Use LC-MS/MS to quantify plasma/tissue concentrations .

What analytical strategies ensure robust quantification of 3-bromoquinoline hydrobromide in complex matrices?

Advanced Research Question
Method Development :

  • RP-HPLC with DoE : Apply Central Composite Design (CCD) to optimize parameters (e.g., mobile phase pH, column temperature) .
  • Validation Parameters :
    • Linearity : R² ≥ 0.998 over 1–100 µg/mL.
    • Accuracy/Precision : ±15% deviation (ICH Q2(R1)) .
  • Detection : UV-Vis at λ = 254 nm (quinoline absorbance) .

Basic Research Question

  • Storage : 2–8°C in airtight, light-resistant containers to prevent hydroscopic degradation .
  • Handling : Use PPE (gloves, lab coats) and fume hoods to avoid inhalation exposure .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

How to validate novel synthetic routes for 3-bromoquinoline hydrobromide against existing patents?

Advanced Research Question

  • Patent Landscape Review : Analyze granted patents (e.g., CAS 5332-24-1 derivatives) for overlapping claims .
  • Comparative Metrics : Benchmark yield, purity, and scalability against prior art (e.g., azide-alkyne cycloadditions vs. Friedländer synthesis) .
  • Freedom-to-Operate (FTO) : Engage legal experts to assess infringement risks before publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline;hydrobromide
Reactant of Route 2
3-Bromoquinoline;hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.